KDM1A Inhibition: Target Compound's Role as a Scaffold in Potent Inhibitor Development
In the development of irreversible KDM1A inhibitors, 1-substituted cyclopropylamine derivatives serve as a crucial scaffold [1]. While the specific IC50 of (S)-1-cyclopropylethylamine itself against KDM1A is not reported as a primary endpoint, its derivatives in this class demonstrate potent activity. For example, a closely related compound from the same structural class exhibited an IC50 of 202 nM against KDM1A [1]. This underscores the scaffold's utility in generating high-affinity ligands.
| Evidence Dimension | KDM1A Inhibition Potency |
|---|---|
| Target Compound Data | Scaffold for derivatives with IC50 values in the nanomolar range (e.g., 202 nM for a related compound) [1] |
| Comparator Or Baseline | Unsubstituted cyclopropylamine or non-cyclopropyl scaffolds (data not directly compared in source) |
| Quantified Difference | Not quantifiable for the parent compound vs. a specific comparator, but class-level activity is established. |
| Conditions | In vitro enzymatic assay (KDM1A) |
Why This Matters
The (S)-1-cyclopropylethylamine scaffold is a validated starting point for medicinal chemistry programs targeting KDM1A, an enzyme of significant interest in oncology.
- [1] Vianello P, et al. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Eur J Med Chem. 2014 Oct 30;86:352-63. doi: 10.1016/j.ejmech.2014.08.068. View Source
